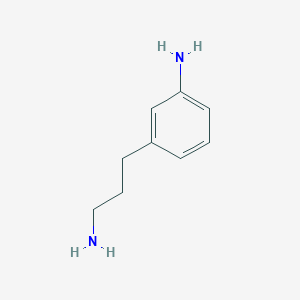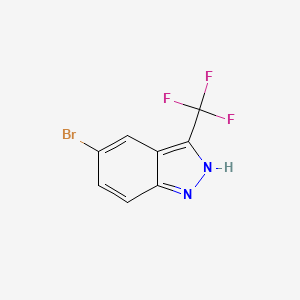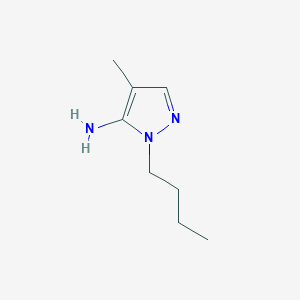
3-(3-Aminopropyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Aniline synthesis by amination (arylation) is a common method for the synthesis of anilines . The process involves the use of various catalysts and ligands, and can provide a diverse set of primary (hetero)aryl amines in high yields with various functional groups .
Molecular Structure Analysis
The molecular formula of 3-(3-Aminopropyl)aniline is C9H14N2 . The structure of aniline compounds have the formula C6H5NH2 with a phenyl group (C6H5) attached to the amino group (NH2) .
Chemical Reactions Analysis
3-Aminopropyltriethoxysilane (APTES) is a silane widely used to supply amino groups for further modifications on various materials . It has been used as a silanization agent for the chemical modification of metal oxide nanoparticle (MONP) surfaces .
Physical And Chemical Properties Analysis
Aniline, a compound similar to 3-(3-Aminopropyl)aniline, has a boiling point of about 184°C and a melting point of about -6°C . It is slightly soluble in water and sometimes freely soluble in chemicals such as alcohol and ether .
Wissenschaftliche Forschungsanwendungen
Stretchable Strain Sensor
- Application Summary: 3-(3-Aminopropyl)aniline is used in the development of a high tension and high sensitivity sensor with a gauge factor over 40 and tensile stress about 50%. This sensor is capable of acquiring data when in contact with human skin or equipment and is widely used in wearable applications .
- Methods of Application: Polydimethylsiloxane (PDMS) was selected as the flexible substrate to ensure tensile strength, and polyaniline (PANI) was used to measure the resistance changes in the sensor. Problems regarding poor uniformity of PANI on PDMS were resolved by surface treatment of the PDMS, wherein PANI polymerization was performed sequentially after forming a self-assembled monolayer (SAM) on the PDMS substrate. O2 plasma and (3-aminopropyl)triethoxysilane were used to form the SAM .
- Results or Outcomes: The sensor can obtain stable characteristics even under high tensile stress through the evenly formed PANI films on the surface-treated PDMS substrate and may be used in various flexible sensor applications .
Anion Binding Studies
- Application Summary: 3-(3-Aminopropyl)aniline-based tripodal urea and thiourea receptors have been synthesized and their anion binding properties have been investigated for halides and oxoanions .
- Methods of Application: Tris (3-aminopropyl)amine-based tripodal urea and thiourea receptors, tris ( [ (4-cyanophenyl)amino]propyl)urea ( L1) and tris ( [ (4-cyanophenyl)amino]propyl)thiourea ( L2 ), have been synthesized and their anion binding properties have been investigated for halides and oxoanions .
- Results or Outcomes: Each receptor binds an anion with a 1: 1 stoichiometry via hydrogen-bonding interactions (NH⋯anion), showing the binding trend in the order of F − > H 2 PO 4− > HCO 3− > HSO 4− > CH 3 COO − > SO 42− > Cl − > Br − > I in DMSO- d6 .
Molecularly Imprinted Silica Particles
- Application Summary: 3-Aminopropyltriethoxysilane (APTES) is used in the preparation of silica-based molecularly imprinted polymers (MIPs) for specific recognition of target molecules .
- Methods of Application: APTES is used as a catalyst to catalyze sol–gel silica polymerization. It is also employed as the functional monomer to create imprinted nanocavities for specific recognition of target molecules .
- Results or Outcomes: The as-synthesized MIP exhibited ultra-high recognition capability due to the elimination of the detrimental effect on the imprinting performance caused by the additional catalysts. The MIP microparticles could be packed into a solid phase extraction column for removing the target molecule in water efficiently, and the molecule could easily be enriched by 40 times .
Macrocyclic Compounds
- Application Summary: 3-(3-Aminopropyl)aniline is used in the synthesis of dansyl- and 6-quinolinyl-substituted tris (3-aminopropyl)amine .
- Methods of Application: The specific methods of application are not detailed in the source, but it involves the use of 3-(3-Aminopropyl)aniline in the synthesis process .
- Results or Outcomes: The outcomes of this application are not detailed in the source .
Conductive Polymers
- Application Summary: 3-(3-Aminopropyl)aniline is used in the development of conductive polymers. These polymers have the electrical and optical properties of metals as well as mechanical properties of original polymers .
- Methods of Application: The specific methods of application are not detailed in the source, but it involves the use of 3-(3-Aminopropyl)aniline in the synthesis process .
- Results or Outcomes: The outcomes of this application are not detailed in the source .
Phosphoric Molecules
- Application Summary: 3-(3-Aminopropyl)aniline is used in the preparation of highly specific molecularly imprinted polymers (MIPs) for small phosphoric molecules .
- Methods of Application: APTES is used as a catalyst to catalyze sol–gel silica polymerization. It is also employed as the functional monomer to create imprinted nanocavities for specific recognition of target molecules .
- Results or Outcomes: The as-synthesized MIP exhibited ultra-high recognition capability due to the elimination of the detrimental effect on the imprinting performance caused by the additional catalysts. The MIP microparticles could be packed into a solid phase extraction column for removing the target molecule in water efficiently, and the molecule could easily be enriched by 40 times .
Safety And Hazards
Zukünftige Richtungen
3-(3-Aminopropyl)aniline and similar compounds have potential for various applications. For instance, a study has shown that a receptor based on tris(3-aminopropyl)amine exhibited high binding strength towards azide anion . Another study demonstrated the use of aniline in the preparation of stretchable strain sensors . These studies suggest potential future directions in the development of sensors and other applications.
Eigenschaften
IUPAC Name |
3-(3-aminopropyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c10-6-2-4-8-3-1-5-9(11)7-8/h1,3,5,7H,2,4,6,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCINXWHNYBINL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)CCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90616578 |
Source


|
| Record name | 3-(3-Aminopropyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90616578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Aminopropyl)aniline | |
CAS RN |
332363-16-3 |
Source


|
| Record name | 3-(3-Aminopropyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90616578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(thiocyanatomethyl)-1H-benzo[d]imidazole](/img/structure/B1288710.png)



![2-[3-(Dimethylamino)propoxy]benzylamine](/img/structure/B1288723.png)




